8-Dehydrocholesterol

Übersicht

Beschreibung

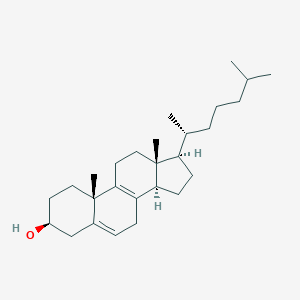

8-Dehydrocholesterol is a sterol intermediate in the biosynthesis of cholesterol. It is structurally similar to cholesterol but contains a double bond at the 8th position. This compound is significant in the study of cholesterol metabolism and related disorders, particularly Smith-Lemli-Opitz syndrome, where its levels are elevated due to a deficiency in the enzyme 7-dehydrocholesterol reductase .

Wissenschaftliche Forschungsanwendungen

8-Dehydrocholesterol wird aufgrund seiner Rolle im Cholesterinstoffwechsel in der wissenschaftlichen Forschung umfassend eingesetzt. Einige wichtige Anwendungen sind:

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Rolle als Vorläufer bei der Cholesterinbiosynthese aus. Es wird durch das Enzym 7-Dehydrocholesterin-Reduktase zu Cholesterin umgewandelt. Diese Umwandlung ist entscheidend für die Aufrechterhaltung des zellulären Cholesterinspiegels und die Sicherstellung der richtigen Membranstruktur und -funktion . Die Verbindung nimmt auch an Signalwegen teil, die den Lipidstoffwechsel und die Homöostase regulieren .

Ähnliche Verbindungen:

7-Dehydrocholesterin: Ein weiteres Zwischenprodukt bei der Cholesterinbiosynthese, das sich in der Position der Doppelbindung unterscheidet.

Cholesterin: Das Endprodukt des Biosynthesewegs, essentiell für die Integrität der Zellmembran und Vorläufer für Steroidhormone.

Desmosterol: Ein Sterol-Zwischenprodukt, das dem 7-Dehydrocholesterin im Biosyntheseweg vorausgeht.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Rolle in den letzten Schritten der Cholesterinbiosynthese und seiner Beteiligung an genetischen Erkrankungen wie dem Smith-Lemli-Opitz-Syndrom. Seine erhöhten Spiegel dienen als Biomarker für die Diagnose und Untersuchung dieses Zustands .

Wirkmechanismus

Target of Action

8-Dehydrocholesterol (8-DHC) is a metabolic intermediate in the biosynthesis of cholesterol . Its primary target is the enzyme 7-dehydrocholesterol reductase (DHCR7), which catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol . The elevated concentration of 8-DHC is one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS) .

Mode of Action

8-DHC interacts with DHCR7, a key enzyme in the final step of cholesterol biosynthesis . This interaction is crucial for the conversion of 7-DHC to cholesterol, a process that is essential for maintaining cellular and systemic functions .

Biochemical Pathways

The biochemical pathway involving 8-DHC is the cholesterol biosynthesis pathway . This pathway begins with acetyl-CoA and ends with the production of cholesterol. 8-DHC is an intermediate in this pathway, and its conversion to cholesterol is a critical step in maintaining cholesterol homeostasis .

Pharmacokinetics

As a lipophilic molecule, it is likely to have poor water solubility, which could impact its bioavailability

Result of Action

The action of 8-DHC results in the production of cholesterol, a vital lipid in higher eukaryotes . Cholesterol is essential for various physiological functions, including membrane structure, synthesis of steroid hormones, bile acids, and vitamin D . Disruption in the conversion of 8-DHC to cholesterol can lead to diseases such as SLOS .

Action Environment

The action of 8-DHC is influenced by various environmental factors. For instance, certain environmental molecules could potentially inhibit cholesterol biosynthesis, which could be a new link between environment and developmental disorders

Biochemische Analyse

Biochemical Properties

8-Dehydrocholesterol interacts with various enzymes, proteins, and other biomolecules in the body. It is a key intermediate in the cholesterol biosynthesis pathway . The conversion of this compound to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase . This interaction is crucial for the proper functioning of the cholesterol biosynthesis pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, elevated concentrations of this compound are one of the diagnostic biochemical hallmarks of Smith-Lemli-Opitz syndrome (SLOS), a disorder of cholesterol biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to cholesterol, which is a crucial step in the cholesterol biosynthesis pathway . This process involves binding interactions with the enzyme 7-dehydrocholesterol reductase, leading to changes in gene expression and enzyme activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound levels can be significantly elevated in certain conditions, such as in patients with Smith-Lemli-Opitz syndrome .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme 7-dehydrocholesterol reductase, which catalyzes its conversion to cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of the cholesterol biosynthesis pathway . Specific details about the transporters or binding proteins it interacts with are currently limited.

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of other sterols involved in the cholesterol biosynthesis pathway . Specific studies detailing the subcellular localization of this compound are currently limited.

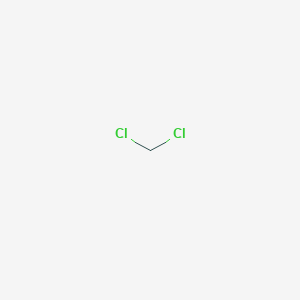

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Dehydrocholesterol can be synthesized through the oxidation of cholesterol or its derivatives. One common method involves the use of strong oxidizing agents such as chromic acid or pyridinium chlorochromate to introduce the double bond at the 8th position .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes, including the fermentation of yeast or bacteria engineered to produce sterol intermediates. These processes are optimized for high yield and purity, utilizing advanced chromatographic techniques for separation and purification .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Chromic acid, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Reaction Conditions: Typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products:

Cholesterol: Through reduction.

Oxysterols: Through oxidation.

Sterol Derivatives: Through substitution reactions.

Vergleich Mit ähnlichen Verbindungen

7-Dehydrocholesterol: Another intermediate in cholesterol biosynthesis, differing by the position of the double bond.

Cholesterol: The final product of the biosynthesis pathway, essential for cell membrane integrity and precursor for steroid hormones.

Desmosterol: A sterol intermediate that precedes 7-dehydrocholesterol in the biosynthesis pathway.

Uniqueness: 8-Dehydrocholesterol is unique due to its specific role in the final steps of cholesterol biosynthesis and its involvement in genetic disorders like Smith-Lemli-Opitz syndrome. Its elevated levels serve as a biomarker for diagnosing and studying this condition .

Eigenschaften

IUPAC Name |

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKORTMHZDZZFR-BXAZICILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315054 | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70741-38-7 | |

| Record name | 8-Dehydrocholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70741-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,8-dien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070741387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Dehydrocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-DEHYDROCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R85BA49SYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Dehydrocholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002027 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)

![(3S,6S,7S,9S,12S)-7-Hydroxy-N1,N14-dimethyl-3,12-bis(1-methylethyl)-N1,N14-bis[[2-(1-methylethyl)-4-thiazolyl]methyl]-4,11-dioxo-6,9-bis(phenylmethyl)-2,5,10,13-tetraazatetradecanediamide](/img/structure/B109782.png)